2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
Description
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (referred to as Dooku1 in pharmacological studies) is a 1,3,4-oxadiazole derivative with a unique substitution pattern. Its structure comprises:
- A 2,6-dichlorobenzyl group attached via a sulfanyl (-S-) linkage at the 2-position of the oxadiazole ring.
- A 3-(1H-pyrrol-1-yl)-2-thienyl substituent at the 5-position of the oxadiazole core.
This compound has been studied for its interaction with PIEZO1 ion channels in human red blood cells, demonstrating dual agonist/antagonist activity depending on concentration . Its pharmacological profile is attributed to the electron-withdrawing dichlorobenzyl group and the planar aromatic systems (thiophene and pyrrole), which enhance membrane permeability and target binding .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c18-12-4-3-5-13(19)11(12)10-25-17-21-20-16(23-17)15-14(6-9-24-15)22-7-1-2-8-22/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJHJCIEJFVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole , with the CAS number 478077-29-1 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery.
- Molecular Formula : C17H11Cl2N3OS2
- Molecular Weight : 408.32 g/mol
- Boiling Point : Approximately 583.7 °C (predicted)
- Density : 1.53 g/cm³ (predicted)
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, particularly their potential as anticancer agents. The compound exhibits several key activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific mechanisms include:
- Inhibition of Enzymes : Many oxadiazole derivatives target enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Flow cytometry assays show that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 and U-937 .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 pathway | |
| U-937 | 2.41 | HDAC inhibition | |
| CEM-13 | <0.5 | Enzyme inhibition |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains.
- Mechanisms : The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Cytotoxicity Studies : A series of cytotoxicity tests on different cancer cell lines revealed that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies suggest strong binding affinity between the compound and target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications on the oxadiazole ring can enhance biological activity, suggesting avenues for further research into more potent derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole, in cancer treatment. Research indicates that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
For instance, a study demonstrated that specific oxadiazole derivatives showed higher biological potency against cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil and doxorubicin. Modifications to the chemical structure, such as varying the substituents on the aromatic rings, can enhance their anticancer properties .
Antimicrobial Properties
Oxadiazole compounds have also been investigated for their antimicrobial properties. The presence of different functional groups can influence their efficacy against bacterial and fungal strains. Compounds similar to this compound have shown promising results in inhibiting microbial growth .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Ca9-22 | 137.3 | |
| Analog A | MCF-7 | 0.48 | |
| Analog B | HCT-116 | 0.19 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity. Research has shown that introducing electron-withdrawing or electron-donating groups at specific positions on the oxadiazole ring can significantly affect the compound's efficacy .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of oxadiazole derivatives:
- Study on Novel Substituted Oxadiazoles : This research synthesized a series of substituted oxadiazoles and evaluated their anticancer activity against multiple cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain modifications led to enhanced antiproliferative activity .
- Antimicrobial Evaluation : Another study focused on synthesizing oxadiazole compounds with varying substituents and testing their antimicrobial properties against common pathogens. The findings suggested that specific structural features contributed to improved antimicrobial efficacy .
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives
Two structurally related oxadiazoles reported in Journal of Drug Delivery and Therapeutics (2015) exhibited anti-inflammatory activity :
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% inhibition at 20 mg/kg.
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% inhibition at 20 mg/kg.
Key Differences :
- Dooku1 lacks the ketone moiety present in Compounds 1 and 2, which may reduce off-target reactivity.
Fungicidal and Herbicidal Oxadiazole Thioethers
A 2022 study (Research on Chemical Intermediates) synthesized 1,3,4-oxadiazole thioethers with pesticidal activity. Notable examples:
- 5a : 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (fungicidal activity >50% against Sclerotinia sclerotiorum).
- 5g : 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (herbicidal "bleaching" effect).
Key Differences :
- Dooku1’s pyrrol-thienyl group replaces the trifluoromethylpyrazole in 5a/5g, altering target specificity (ion channels vs. SDH enzyme).
- The 2,6-dichlorobenzyl group in Dooku1 may enhance lipophilicity compared to 4-bromobenzyl in 5g, affecting tissue distribution.
Structural Analogs with Modified Heterocycles
- BL93919 : 2-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS 312280-28-7). This analog replaces the pyrrol-thienyl group with a 4-methoxyphenyl substituent, likely reducing aromatic stacking interactions .
- 7b: 2-((2,6-dichlorobenzyl)thio)-5-(1H-pyrrol-2-yl)-1,3,4-thiadiazole.
Pharmacological and Physicochemical Insights
- Dooku1 vs. Yoda1 : Yoda1 (a thiadiazole-pyrazine analog) also targets PIEZO1 but with higher potency, attributed to its thiadiazole core and pyrazine ring, which enhance hydrogen bonding .
- Lipophilicity : The 2,6-dichlorobenzyl group in Dooku1 increases logP compared to methoxy-substituted analogs (e.g., BL93919), favoring membrane penetration .
- Solubility : Dooku1’s polar oxadiazole and pyrrole groups improve aqueous solubility relative to purely aromatic analogs like Compound 1 .
Preparation Methods
Preparation of 3-(1H-Pyrrol-1-yl)-2-Thienylcarboxylic Acid Hydrazide
The synthesis begins with the preparation of the hydrazide intermediate, a critical precursor for oxadiazole formation.
Thiophene Functionalization :
Hydrazinolysis :
Synthesis of 2,6-Dichlorobenzyl Mercaptan
The sulfanyl group donor is prepared via reduction of 2,6-dichlorobenzyl disulfide:
Disulfide Synthesis :
Reduction to Thiol :
Cyclization to 1,3,4-Oxadiazole Core
Cyclodehydration with Phosphorus Oxychloride
A widely reported method involves cyclodehydration of the hydrazide intermediate using phosphorus oxychloride (POCl₃):
Procedure :
- 3-(1H-Pyrrol-1-yl)-2-thienylcarboxylic acid hydrazide (1 equiv) is dissolved in POCl₃ (5 mL per gram of hydrazide).
- The mixture is refluxed at 110°C for 6–8 hours, followed by cooling and neutralization with ice-cold sodium bicarbonate.
Product Isolation :
Carbon Disulfide-Mediated Cyclocondensation
Alternative cyclization employs carbon disulfide (CS₂) under basic conditions:
Reaction Setup :
- The hydrazide (1 equiv) is stirred with CS₂ (1.5 equiv) in 10% ethanolic KOH at reflux for 10–12 hours.
Mechanism :
Yield Comparison :
Introduction of the 2,6-Dichlorobenzylsulfanyl Group
Alkylation of Oxadiazole-2-Thiol
The sulfanyl group is introduced via nucleophilic substitution:
Reaction Conditions :
Workup :
Spectroscopic Characterization
Critical analytical data for the final compound and intermediates are summarized below:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3-(1H-Pyrrol-1-yl)-2-thienylcarboxylic acid hydrazide | 3320 (N-H), 1660 (C=O) | 6.52–7.69 (thienyl-H), 8.21 (s, NH₂) | 263.1 [M+H]⁺ |
| 5-[3-(1H-Pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole-2-thiol | 1238 (C=S) | 4.34 (s, NH), 7.33 (thienyl-H) | 292.0 [M+H]⁺ |
| Target Compound | 750 (C-Cl) | 4.67 (s, SCH₂), 7.45–7.89 (aromatic-H) | 408.3 [M+H]⁺ |
Data compiled from analogous syntheses in Refs.
Optimization Challenges and Solutions
Byproduct Formation in Cyclization :
Thiol Oxidation :
Low Alkylation Yields :
- Steric hindrance from the 2,6-dichlorobenzyl group reduces reactivity. Solution: Employ polar aprotic solvents (DMF) and elevated temperatures (50°C).
Q & A
Basic: What spectroscopic methods are recommended to confirm the molecular structure of this oxadiazole derivative?
Answer:
The structure of the compound can be confirmed using a combination of ¹H/¹³C NMR (to identify proton and carbon environments), high-resolution mass spectrometry (HR-MS) (to verify molecular weight and fragmentation patterns), and X-ray crystallography (for unambiguous determination of stereochemistry and bond angles). For example, in related oxadiazole-thione hybrids, thione-thiol tautomerism was resolved using FT-IR and UV-Vis spectroscopy combined with density functional theory (DFT) calculations . For crystalline derivatives, single-crystal X-ray diffraction provides precise structural data, as demonstrated in studies of analogous sulfanyl-thiadiazoles .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
Standard assays include:
- Agar diffusion/broth microdilution (to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains like S. aureus or C. albicans).
- Resazurin-based viability assays for rapid screening of antifungal activity.
Similar 1,3,4-oxadiazole derivatives showed activity against Gram-positive bacteria, with MIC values ranging from 8–64 µg/mL, highlighting the importance of testing against both reference and clinical isolates .
Advanced: How can synthesis conditions be optimized for higher yields of the oxadiazole core?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency during oxadiazole formation.
- Catalyst use : Lewis acids like ZnCl₂ or Ce(SO₄)₂ improve reaction rates for thioether linkages .
- Temperature control : Stepwise heating (70–90°C) prevents decomposition of sensitive intermediates.
For example, cyclocondensation of thiosemicarbazides with carboxylic acids under reflux in acetic acid achieved yields >75% for related triazole-oxadiazole hybrids .
Advanced: How to investigate tautomeric behavior in the oxadiazole-thione moiety?
Answer:
- Spectroscopic analysis : Compare FT-IR spectra (C=S vs. S-H stretches) and UV-Vis absorption bands in different solvents.
- Computational modeling : DFT calculations (e.g., at B3LYP/6-311+G(d,p)) predict tautomer stability. Karpenko et al. (2018) used this approach to confirm thione-thiol tautomerism in hybrid oxadiazole-acridinones .
- X-ray crystallography : Resolves tautomeric forms in solid state, as seen in studies of triazole-thione derivatives .
Advanced: What computational tools are recommended to assess pharmacokinetics and drug-likeness?
Answer:
- SwissADME : Predicts Lipinski’s rule compliance, bioavailability, and logP values. In a study of triazolo-thiadiazines, SwissADME identified optimal logP (2.5–3.5) and high gastrointestinal absorption, comparable to celecoxib .
- Molinspiration : Screens for bioactivity scores (e.g., GPCR ligand potential).
- ADMETlab 2.0 : Estimates toxicity endpoints (e.g., hERG inhibition).
Table 1: Predicted pharmacokinetic parameters (SwissADME)
| Parameter | Value Range | Reference Compound (Celecoxib) |
|---|---|---|
| logP | 3.2–3.8 | 3.5 |
| Water solubility (mg/L) | 10–50 (moderate) | 7 (poor) |
| Bioavailability | 55–65% | 60% |
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Orthogonal assays : Cross-validate MIC results with time-kill kinetics or biofilm inhibition assays.
- Structural analogs : Compare activity of derivatives with varied substituents (e.g., dichlorobenzyl vs. nitrobenzyl groups) to identify critical pharmacophores .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives caused by poor aqueous solubility.
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing pyrrole with pyrazole or varying thiophene positions).
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes against targets like CYP450 or bacterial topoisomerases. For example, pyrazolo-oxadiazoles showed strong docking scores (−9.2 kcal/mol) against M. tuberculosis enoyl-ACP reductase .
- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data from analogs .
Advanced: How to address synthetic challenges in forming the thiophene-pyrrole subunit?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
